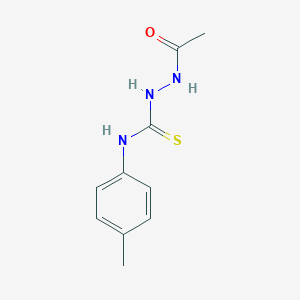
Ácido 2-terc-butoxicarbonilamino-5-heptenoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-tert-Butyloxycarbonylamino-5-heptenoic Acid is a chemical compound with the molecular formula C12H21NO4 and a molecular weight of 243.3 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its specific structural features, which include a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative.
Aplicaciones Científicas De Investigación
2-tert-Butyloxycarbonylamino-5-heptenoic Acid is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Industry: Used in the production of specialized chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyloxycarbonylamino-5-heptenoic Acid typically involves the protection of the amino group of an amino acid with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often include the use of organic solvents such as dichloromethane (DCM) and reagents like diisopropylcarbodiimide (DIC) for coupling reactions .
Industrial Production Methods
Industrial production methods for 2-tert-Butyloxycarbonylamino-5-heptenoic Acid are not well-documented in the public domain. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyloxycarbonylamino-5-heptenoic Acid can undergo various chemical reactions, including:
Oxidation: The double bond in the heptenoic acid moiety can be oxidized to form epoxides or diols.
Reduction: The double bond can also be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated heptanoic acid derivatives.
Substitution: Free amine derivatives.
Mecanismo De Acción
The mechanism of action of 2-tert-Butyloxycarbonylamino-5-heptenoic Acid is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparación Con Compuestos Similares
Similar Compounds
2-tert-Butyloxycarbonylamino-6-heptenoic Acid: Similar structure but with a different position of the double bond.
2-tert-Butyloxycarbonylamino-5-hexenoic Acid: Similar structure but with a shorter carbon chain.
2-tert-Butyloxycarbonylamino-5-octenoic Acid: Similar structure but with a longer carbon chain.
Uniqueness
2-tert-Butyloxycarbonylamino-5-heptenoic Acid is unique due to its specific structural features, which make it suitable for particular biochemical applications. The position of the double bond and the length of the carbon chain can significantly influence its reactivity and interactions with other molecules .
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-8-9(10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKPUPUWFHDYRR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCC=C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)













